

troubleshooting low fluorescence signal with IR-820

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Compound of Interest

Compound Name: IR-820

Cat. No.: B1672171

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Welcome to the Technical Support Center for **IR-820**. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence signals in your experiments.

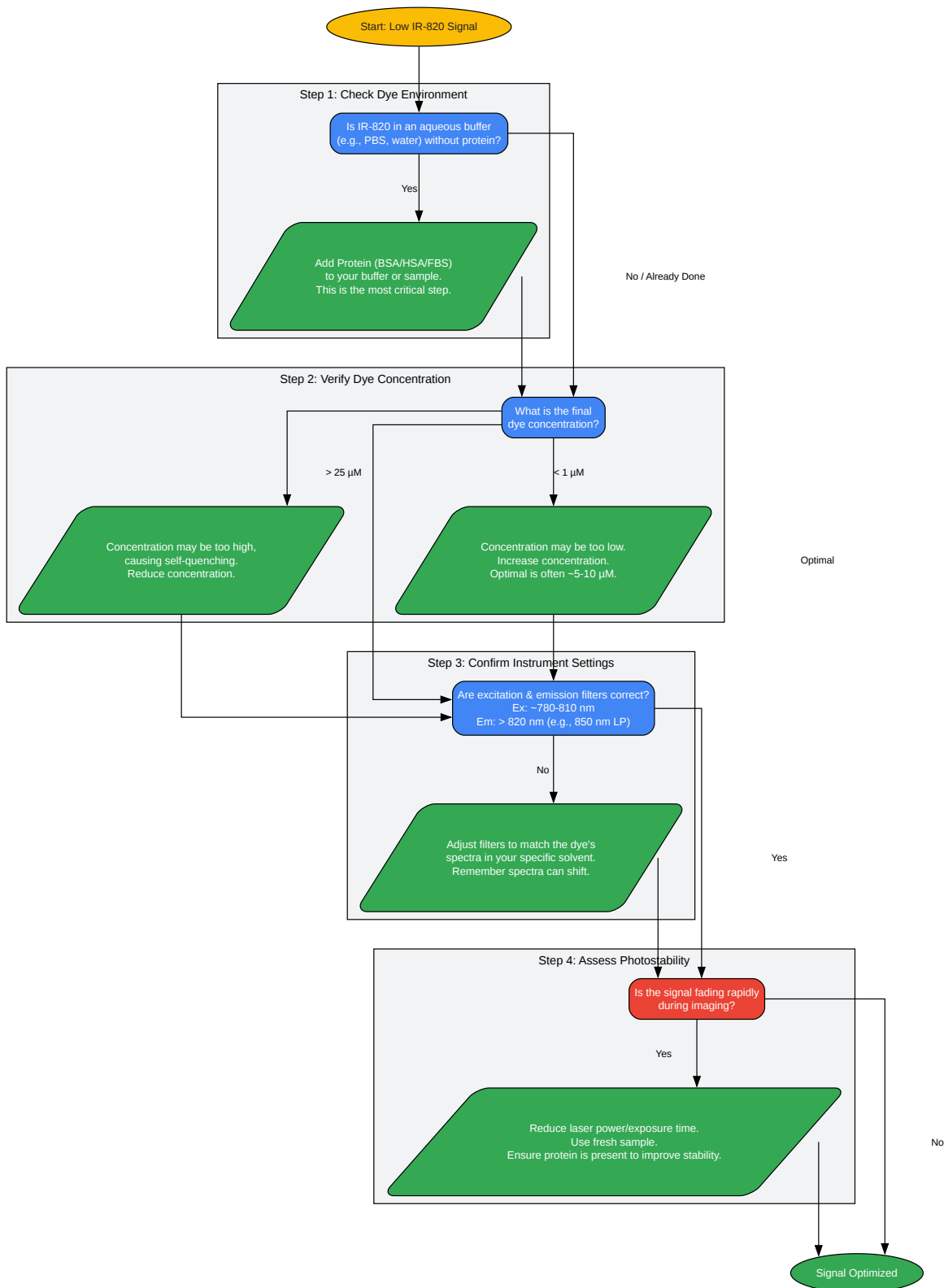
Troubleshooting Guide: Low Fluorescence Signal

This section addresses the most common issue encountered when using **IR-820**: a weak or non-existent fluorescent signal.

Q1: Why is my IR-820 fluorescence signal weak or absent?

A low fluorescence signal with **IR-820** is typically linked to environmental factors that affect the dye's quantum yield. As a cyanine dye, **IR-820**'s fluorescence is highly sensitive to its immediate surroundings. The most common causes are aggregation in aqueous solutions and improper imaging conditions.

Follow the workflow below to diagnose and solve the issue.



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Caption: Troubleshooting workflow for low **IR-820** fluorescence signal.

Detailed Explanation of Troubleshooting Steps:

- Aggregation and Environment (The Primary Culprit):
 - Problem: **IR-820**, like many cyanine dyes, is prone to forming aggregates in aqueous solutions such as water or Phosphate-Buffered Saline (PBS).[1][2] These aggregates are poorly fluorescent due to a phenomenon called Aggregation-Caused Quenching (ACQ).[3][4][5]
 - Solution: The fluorescence of **IR-820** is dramatically enhanced when it binds to proteins like albumin (Bovine Serum Albumin or Human Serum Albumin) or when it is in a serum-containing medium (like FBS).[3][6][7] Binding to proteins prevents aggregation, reduces self-quenching, and creates a more rigid molecular structure, which minimizes non-radiative energy loss and boosts the quantum yield.[3][4][7] The quantum yield of **IR-820** in serum can be over seven times higher than in water.[3] For in vitro experiments, add BSA (e.g., 1 mg/mL) to your buffer. For in vivo work, the dye will bind to endogenous albumin in the blood.[7][8]
- Concentration:
 - Problem: At high concentrations, **IR-820** molecules can quench the fluorescence of each other.[9] Conversely, a concentration that is too low will naturally produce a weak signal.
 - Solution: Titrate your **IR-820** concentration to find the optimal balance. Studies have shown that the highest fluorescence intensity in water or PBS is achieved around 7.5 μM . [6][7] For cellular imaging, concentrations around 5 μM have been used successfully.[10]
- Instrument Settings (Excitation/Emission):
 - Problem: Incorrect filter sets on your imager or spectrometer will prevent you from efficiently exciting the dye and collecting its emission. The spectral properties of **IR-820** shift depending on its environment.[3]
 - Solution: Verify your instrument's light source and filters. While peak excitation is often cited around 800-810 nm, its absorption spectrum in serum is broad.[3][6] A common excitation source is an 808 nm laser.[6][7] For emission, use a long-pass filter that collects light above 820 nm (e.g., 850 nm LP) to capture the peak fluorescence.

- Photobleaching:
 - Problem: Although **IR-820** is more stable than its predecessor, Indocyanine Green (ICG), it can still be irreversibly damaged (photobleached) by high-intensity light or prolonged exposure.[\[6\]](#)[\[11\]](#) Photodegradation often occurs via reactions with singlet oxygen.[\[11\]](#)
 - Solution: Use the lowest possible laser power and shortest exposure time that still provides a usable signal.[\[12\]](#) The presence of protein (albumin/serum) also significantly enhances the photostability of **IR-820**.[\[3\]](#)[\[6\]](#)

Quantitative Data: IR-820 Optical Properties

The environment has a profound impact on the spectral and fluorescent properties of **IR-820**. The data below summarizes the dramatic difference between an aqueous buffer and a protein-rich environment.

Property	IR-820 in Water / PBS	IR-820 in Serum (10% FBS) / Albumin	Reference(s)
Peak Absorption	~691-812 nm (can show multiple peaks)	Red-shifted to ~793-835 nm	[3] [6] [7] [9]
Peak Emission	~829 nm	Red-shifted to ~858 nm	[3]
Quantum Yield (QY)	~0.313%	~2.521% (Approx. 7x higher)	[3]
Fluorescence Intensity	Low (due to aggregation)	High (Up to 21-fold increase reported)	[3] [7] [13]
Photostability	Moderate	Significantly Improved	[3] [6]

Frequently Asked Questions (FAQs)

Q2: How should I prepare and store IR-820 stock solutions?

To prevent aggregation, it is best to prepare a concentrated stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).^[14] Store this stock solution at -20°C or -80°C, protected from light and moisture.^[14] When preparing your working solution, add the DMSO stock directly to your final (protein-containing) buffer immediately before use to minimize the time the dye spends in a purely aqueous environment.

Q3: My application buffer cannot contain proteins like BSA or serum. What are my options?

If adding protein is not possible, you can try to improve solubility and reduce aggregation using other methods. The use of surfactants like Tween-20 has been shown to increase the fluorescence efficiency of other cyanine dyes.^{[1][2]} Alternatively, encapsulating the dye in nanoparticles or other delivery systems can improve its stability and signal.^{[15][16]}

Q4: Can I use IR-820 for NIR-II (Second Near-Infrared Window) imaging?

Yes. Although its peak emission is in the NIR-I range (~820-860 nm), **IR-820** has a broad emission spectrum with a "tail" that extends into the NIR-II window (900-1700 nm).^[3] This NIR-II signal is significantly enhanced when the dye is complexed with albumin, making it suitable for deep-tissue in vivo imaging.^{[3][6][7]}

Q5: Is IR-820 stable over time in solution?

IR-820 has better stability in aqueous solutions compared to ICG.^{[6][17]} However, its stability is greatly improved through loading into dendrimers or complexing with proteins like albumin.^[16] When complexed with Human Serum Albumin (HSA), it shows excellent thermal stability, with little change in fluorescence intensity up to 80°C.^{[6][7]} For best results, always use freshly prepared working solutions.

Experimental Protocols

Protocol: Signal Optimization Test for IR-820

This protocol provides a method to systematically test and optimize the fluorescence signal of **IR-820** for in vitro applications using a plate reader or fluorescence microscope.

1. Objective: To determine the optimal concentration of **IR-820** and the effect of protein (BSA) on fluorescence intensity.

2. Materials:

- **IR-820** dye
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- Bovine Serum Albumin (BSA), IgG-Free
- 96-well black, opaque microplate (for plate reader) or imaging dish
- Fluorescence plate reader or microscope with appropriate filters (e.g., Ex: 780/20 nm, Em: 850 nm LP)

3. Methodology:

- Step 1: Prepare Stock Solutions
 - Prepare a 1 mM stock solution of **IR-820** in anhydrous DMSO.
 - Prepare a 2 mg/mL BSA stock solution in PBS.
- Step 2: Prepare Working Solutions in Microplate
 - In a 96-well black plate, prepare serial dilutions of **IR-820** in two sets of wells: one with PBS alone and one with PBS containing a final concentration of 1 mg/mL BSA.
 - Aim for a final **IR-820** concentration range of 0.5 μ M, 1 μ M, 2.5 μ M, 5 μ M, 7.5 μ M, 10 μ M, and 20 μ M.
 - Include control wells containing only PBS and PBS + BSA (no dye) to measure background.
 - Example for a 10 μ M well (100 μ L final volume):

- -BSA well: Add 89 μ L of PBS, then 1 μ L of 1 mM **IR-820** stock. Mix well.
- +BSA well: Add 50 μ L of 2 mg/mL BSA, 39 μ L of PBS, then 1 μ L of 1 mM **IR-820** stock. Mix well.
- Step 3: Incubation and Measurement
 - Incubate the plate for 15 minutes at room temperature, protected from light.
 - Measure the fluorescence intensity using a plate reader with appropriate NIR filter sets.
- Step 4: Data Analysis
 - Subtract the background fluorescence from all measurements.
 - Plot fluorescence intensity versus **IR-820** concentration for both conditions (-BSA and +BSA).
 - Identify the concentration that gives the maximum signal for your application and observe the fluorescence enhancement provided by BSA.

This test will clearly demonstrate the critical role of protein in enhancing the **IR-820** signal and help you identify the optimal dye concentration to avoid self-quenching.

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